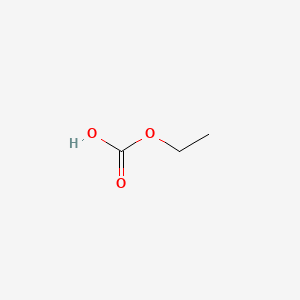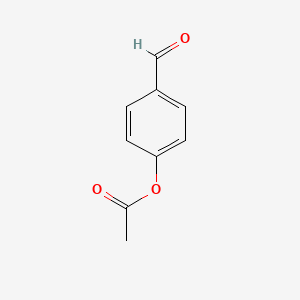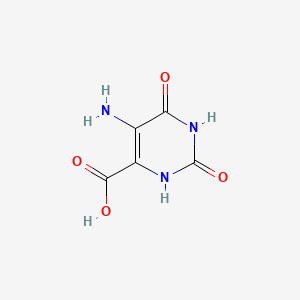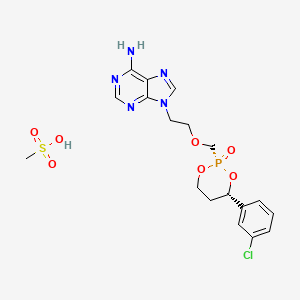
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol
科学的研究の応用
Corrosion Inhibition
- Benzothiazole derivatives, including BT6 analogs, have been studied for their effectiveness in inhibiting corrosion, particularly for carbon steel in acidic environments. These compounds have shown high efficiency and stability as corrosion inhibitors, with the ability to adsorb onto surfaces through physical and chemical means (Hu et al., 2016).
Antimicrobial Properties
- Certain benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial activity has been consistent with molecular docking studies, indicating their potential as therapeutic agents (Pawar et al., 2021).
Anticancer Potential
- Research into benzothiazole derivatives has revealed their potential as anticancer agents. These compounds have been evaluated against various cancer cell lines, showing promising cytotoxic activity. This highlights the therapeutic potential of BT6-related compounds in oncology (Osmaniye et al., 2018).
Environmental and Biological Analysis
- Benzothiazole derivatives, including BT6 analogs, have been detected in environmental samples and human urine, indicating their widespread use and potential for human exposure. This underscores the importance of monitoring these compounds in environmental and biological contexts (Asimakopoulos et al., 2013).
Fluorescent Probes
- BT6-related benzothiazole compounds have been used to develop fluorescent probes for detecting and imaging metal ions like Hg2+ and Cu2+ in living cells. This application is significant in the fields of chemistry and biological sciences for sensing and imaging purposes (Gu et al., 2017).
特性
InChIキー |
UEJZIFSPFRYTFQ-UHFFFAOYSA-N |
|---|---|
SMILES |
C(C)C1N(C1)c1cc(O)c2nc(sc2c1)N |
同義語 |
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B1194630.png)









